molecular formula C31H34N2O7S B11638966 ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11638966
M. Wt: 578.7 g/mol
InChI Key: PTUMBZBIXGANCS-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Pyrrole Ring: This step involves the condensation of appropriate aldehydes and ketones with amines under acidic or basic conditions.

    Introduction of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Functional Group Modifications: Various functional groups such as hydroxyl, propoxy, and benzoyl groups are introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C31H34N2O7S

Molecular Weight

578.7 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O7S/c1-6-15-39-22-12-9-20(10-13-22)25-24(26(34)21-11-14-23(18(4)17-21)40-16-7-2)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)38-8-3/h9-14,17,25,34H,6-8,15-16H2,1-5H3/b26-24+

InChI Key

PTUMBZBIXGANCS-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.